Cas no 749261-39-0 (Benzene,1-[(1R)-1-isothiocyanatoethyl]-3-methoxy-)

Benzene,1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- is a chiral aromatic compound featuring an isothiocyanate functional group and a methoxy substituent on the benzene ring. The (R)-configuration at the isothiocyanatoethyl moiety enhances its utility in stereoselective synthesis and chiral derivatization applications. This compound is particularly valuable in organic synthesis, serving as a versatile intermediate for the preparation of thiourea derivatives, chiral ligands, or biologically active molecules. Its structural rigidity and reactivity make it suitable for asymmetric catalysis and pharmaceutical research. The methoxy group further contributes to its solubility and electronic properties, facilitating controlled modifications in complex synthetic pathways. Proper handling is required due to the lachrymatory nature of isothiocyanates.
Benzene,1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- structure
749261-39-0 structure
Product Name:Benzene,1-[(1R)-1-isothiocyanatoethyl]-3-methoxy-
CAS No:749261-39-0
MF:C10H11NOS
MW:193.265441179276
CID:561435
PubChem ID:7018289
Update Time:2025-10-28

Benzene,1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-[(1R)-1-isothiocyanatoethyl]-3-methoxy-
    • Benzene, 1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- (9CI)
    • (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate
    • DTXSID00426983
    • AG-G-98288
    • Benzene,1-[(1R)-1-isothiocyanatoethyl]-3-methoxy-(9ci)
    • 1-[(1R)-1-ISOTHIOCYANATOETHYL]-3-METHOXYBENZENE
    • 749261-39-0
    • SCHEMBL1551125
    • G90971
    • BENZENE, 1-[(1R)-1-ISOTHIOCYANATOETHYL]-3-METHOXY-
    • DB-273857
    • MDL: MFCD05664136
    • Inchi: 1S/C10H11NOS/c1-8(11-7-13)9-4-3-5-10(6-9)12-2/h3-6,8H,1-2H3/t8-/m1/s1
    • InChI Key: VLULNKVRCHBYJM-MRVPVSSYSA-N
    • SMILES: S=C=N[C@H](C)C1C=CC=C(C=1)OC

Computed Properties

  • Exact Mass: 193.05613515g/mol
  • Monoisotopic Mass: 193.05613515g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.6
  • Topological Polar Surface Area: 53.7Ų

Experimental Properties

  • Density: 1.12
  • Refractive Index: 1.5800
  • Sensitiveness: Moisture Sensitive

Benzene,1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- Security Information

  • HazardClass:8

Benzene,1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- Pricemore >>

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Benzene,1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- Related Literature

Additional information on Benzene,1-[(1R)-1-isothiocyanatoethyl]-3-methoxy-

Introduction to Benzene, 1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- (CAS No. 749261-39-0)

Benzene, 1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- (CAS No. 749261-39-0) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents and as a valuable intermediate in synthetic chemistry.

The chemical structure of Benzene, 1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- is defined by a benzene ring substituted with a methoxy group at the 3-position and an isothiocyanate group attached to an ethyl moiety at the 1-position. The presence of the isothiocyanate functional group imparts reactivity and versatility, making this compound a useful building block in various chemical reactions and synthetic pathways.

Recent studies have explored the biological activities of Benzene, 1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- and its derivatives. One notable area of research involves its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry (2022) demonstrated that this compound exhibits potent inhibitory activity against a key enzyme implicated in cancer progression. The researchers found that the isothiocyanate group plays a crucial role in binding to the active site of the enzyme, thereby disrupting its function and potentially leading to therapeutic benefits.

In addition to its enzymatic inhibition properties, Benzene, 1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- has been investigated for its anti-inflammatory effects. A study conducted by a team of researchers at the University of California (2023) reported that this compound effectively reduces inflammation in cellular models by modulating the expression of pro-inflammatory cytokines. These findings suggest that Benzene, 1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- could be a promising candidate for the development of anti-inflammatory drugs.

The synthetic accessibility of Benzene, 1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- has also been a focus of recent research. A paper published in Organic Letters (2024) described an efficient and scalable synthesis route for this compound using transition-metal-catalyzed reactions. The method involves the coupling of a benzyl halide with an appropriate isothiocyanate precursor, followed by methylation to introduce the methoxy group. This synthetic approach not only enhances the availability of the compound for further studies but also opens up possibilities for the preparation of structurally related analogs with potentially improved biological activities.

The physical and chemical properties of Benzene, 1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- have been extensively characterized. It is typically obtained as a colorless solid with a melting point ranging from 55°C to 58°C. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), which facilitates its use in various experimental protocols. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been employed to confirm its structure and purity.

In terms of safety and handling, it is important to note that while Benzene, 1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- is not classified as a hazardous material under current regulations, standard laboratory practices should be followed when working with this compound. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, ensuring adequate ventilation, and storing the compound in a cool, dry place away from incompatible materials.

The potential applications of Benzene, 1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- extend beyond medicinal chemistry. In materials science, this compound has been explored for its use in polymer synthesis and as a functional additive in coatings and adhesives. A study published in Macromolecules (2025) reported that incorporating this compound into polymer matrices can enhance their mechanical properties and thermal stability. These findings highlight the versatility of Benzene, 1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- across multiple scientific disciplines.

In conclusion, Benzene, 1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- (CAS No. 749261-39-0) is a multifaceted organic compound with significant potential in both pharmaceutical research and materials science. Its unique structural features and reactivity make it an attractive candidate for developing novel therapeutic agents and advanced materials. Ongoing research continues to uncover new applications and optimize synthetic methods for this intriguing molecule.

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